molecular formula C8H9N5O2S B1486505 3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide CAS No. 1099660-81-7

3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide

Cat. No. B1486505
M. Wt: 239.26 g/mol
InChI Key: IHPSHRFRORRPQJ-UHFFFAOYSA-N
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Description

“3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide” is a chemical compound with the molecular formula C8H9N5O2S and a molecular weight of 239.25 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide” consists of a benzene ring substituted with a sulfonamide group and a 1-methyl-1H-1,2,3,4-tetrazol-5-yl group .


Physical And Chemical Properties Analysis

“3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide” is a powder . Its molecular weight is 239.25 .

Scientific Research Applications

Synthesis and Structural Analysis

The compound has been utilized in the synthesis of various sulfonamide derivatives. For example, Subashini et al. (2009) reported the synthesis of a Schiff base using related sulfonamide compounds, characterized by NMR, UV-VIS, and IR spectroscopic techniques, and confirmed by X-ray diffraction analysis (Subashini et al., 2009). Similarly, Peng-yun (2013) discussed the synthesis of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzene sulfonamide, emphasizing the effect of various synthesis conditions on product yield (Peng-yun, 2013).

Docking Studies and Molecular Structure

Al-Hourani et al. (2015) explored the crystal structure of related tetrazole derivatives. Their study included docking studies to understand the orientation and interactions of molecules in the active site of enzymes (Al-Hourani et al., 2015).

Synthesis for Anti-tubercular Activity

Dighe et al. (2012) synthesized N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline)-n-(4-sulfamoylphenyl)benzamide and related compounds, which were screened for anti-tubercular activity against Mycobacterium tuberculosis (Dighe et al., 2012).

Development of Organosulfur Metallic Compounds

Hassan et al. (2021) synthesized sulfonamide-based Schiff base ligands and coordinated them with transition metals. These compounds were characterized for antimicrobial activity and enzyme inhibition, showcasing the potential pharmaceutical applications of such sulfonamide derivatives (Hassan et al., 2021).

Spectroscopic and Structural Characterization

Sarojini et al. (2012) conducted a detailed study on 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, including spectroscopic characterization and DFT analysis. The study provides insight into the molecular structure and electronic properties of such compounds (Sarojini et al., 2012).

Quantum Mechanical Calculations and Spectroscopic Investigations

Govindasamy and Gunasekaran (2015) performed quantum mechanical calculations and spectroscopic studies on a related sulfonamide compound, providing insights into its molecular structure and potential reactivity (Govindasamy & Gunasekaran, 2015).

Cardiac Electrophysiological Activity

Morgan et al. (1990) synthesized N-substituted imidazolylbenzamides and benzene-sulfonamides, evaluating their cardiac electrophysiological activity, indicating potential applications in cardiovascular research (Morgan et al., 1990).

properties

IUPAC Name

3-(1-methyltetrazol-5-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O2S/c1-13-8(10-11-12-13)6-3-2-4-7(5-6)16(9,14)15/h2-5H,1H3,(H2,9,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHPSHRFRORRPQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)C2=CC(=CC=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide
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3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide
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3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide
Reactant of Route 4
3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide
Reactant of Route 5
Reactant of Route 5
3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide
Reactant of Route 6
3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide

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